![molecular formula C19H38O2Si B12590616 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one CAS No. 647375-98-2](/img/structure/B12590616.png)
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one is an organic compound with the molecular formula C19H38O2Si. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as a reagent in organic synthesis, where it serves as an intermediate for the preparation of various organic compounds.
Métodos De Preparación
The synthesis of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with dodecyl(dimethyl)silyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Reactants: Pent-3-en-2-one and dodecyl(dimethyl)silyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The reactants are mixed in the presence of sodium carbonate, and the mixture is stirred for several hours.
Purification: The resulting product is purified by distillation or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol in the presence of water and an acid or base.
Aplicaciones Científicas De Investigación
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the compound.
Comparación Con Compuestos Similares
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one can be compared with other similar compounds such as:
4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a tert-butyl group instead of a dodecyl group, which affects its reactivity and solubility.
4-{[Trimethylsilyl]oxy}pent-3-en-2-one: This compound has a trimethylsilyl group, which makes it less bulky and more reactive compared to the dodecyl derivative.
4-{[Phenyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a phenyl group, which introduces aromaticity and affects the compound’s electronic properties.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobicity and steric bulk.
Propiedades
Número CAS |
647375-98-2 |
|---|---|
Fórmula molecular |
C19H38O2Si |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
4-[dodecyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C19H38O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-22(4,5)21-19(3)17-18(2)20/h17H,6-16H2,1-5H3 |
Clave InChI |
RYAGDCRQGXWVMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
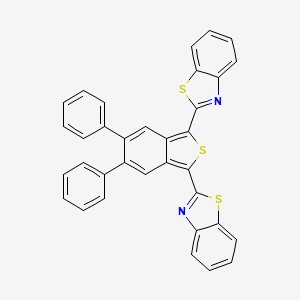
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
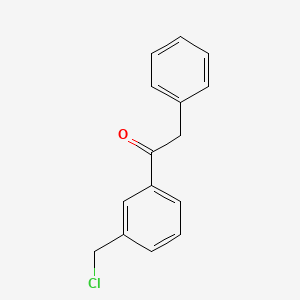
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
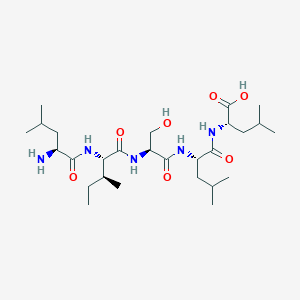
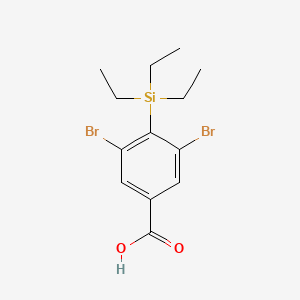
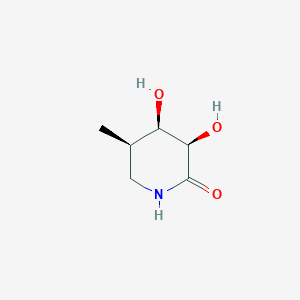
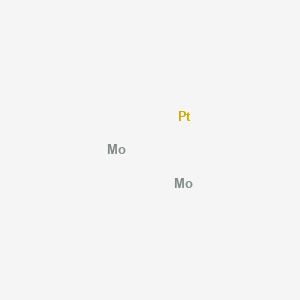
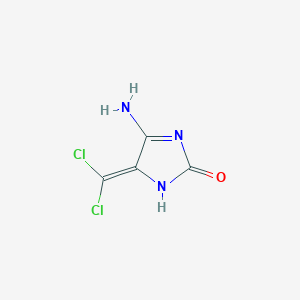
![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
